![molecular formula C13H10ClNO B1619289 2-{(E)-[(4-クロロフェニル)イミノ]メチル}フェノール CAS No. 782-77-4](/img/structure/B1619289.png)

2-{(E)-[(4-クロロフェニル)イミノ]メチル}フェノール

概要

説明

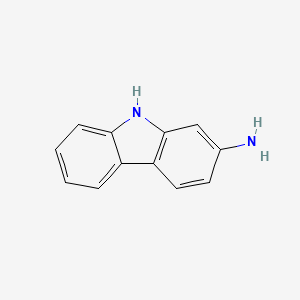

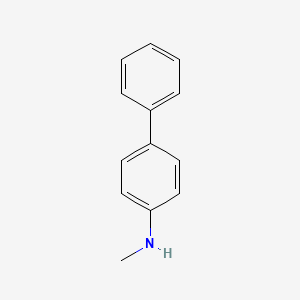

2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL is a Schiff base compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they are known for their versatility in various chemical reactions and applications.

科学的研究の応用

2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with transition metals like copper, nickel, and cobalt. These complexes are studied for their catalytic, magnetic, and electronic properties.

Biology: The compound and its metal complexes exhibit antimicrobial activity against various bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial agents.

Medicine: Research has shown that Schiff base metal complexes can have potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

Industry: Schiff bases are used in the synthesis of dyes, pigments, and polymers due to their ability to form stable complexes with metals.

作用機序

Target of Action

It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It’s a Schiff base ligand, which are known to easily coordinate with metal ions to form stable complexes . This suggests that the compound might interact with its targets through the formation of such complexes.

Biochemical Pathways

Schiff bases and their complexes are known to have various biological activities, including antimicrobial properties , which suggests that they may interfere with the biochemical pathways of microorganisms.

Result of Action

The compound and its Cu (II) complex have been found to display antimicrobial activity against human pathogenic bacteria and fungi . The complex showed higher antibacterial activity than the free ligand, which is probably due to the greater lipophilic nature of the complex .

Action Environment

The stability of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its Cu (II) complex at room temperature has been confirmed .

準備方法

The synthesis of 2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL involves the condensation reaction between 4-chloroaniline and salicylaldehyde in ethanolic solutions The reaction is typically carried out under reflux conditions to ensure complete condensation The resulting Schiff base ligand can be further purified by recrystallization from ethanol

化学反応の分析

2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the imine group to an amine group using reducing agents such as sodium borohydride.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents like acyl chlorides or alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups.

類似化合物との比較

Similar compounds to 2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL include other Schiff bases derived from different amines and aldehydes. Some examples are:

2-{(E)-[(4-bromophenyl)imino]methyl}phenol: Similar structure but with a bromine atom instead of chlorine.

2-{(E)-[(4-methylphenyl)imino]methyl}phenol: Contains a methyl group instead of chlorine.

2-{(E)-[(4-nitrophenyl)imino]methyl}phenol: Contains a nitro group instead of chlorine.

The uniqueness of 2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL lies in its specific substituent (chlorine) on the phenyl ring, which can influence its reactivity, stability, and biological activity compared to other Schiff bases.

特性

IUPAC Name |

2-[(4-chlorophenyl)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLVEHYXNFJUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701264347, DTXSID501309018 | |

| Record name | 2-[(E)-[(4-Chlorophenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylidene-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-77-4, 82306-73-8 | |

| Record name | Salicylidene-4-chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC201837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(E)-[(4-Chlorophenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylidene-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-(4-CHLOROPHENYLIMINO)-O-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol?

A: 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol, also known as (E)-2-(((4-chlorophenyl)imino)methyl)phenol or (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol, is a Schiff base ligand. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol [, ]. Spectroscopic characterization techniques such as FTIR, UV-Vis, and NMR (1H, 13C, and 119Sn for its metal complexes) have been employed to elucidate its structure [, ]. Additionally, X-ray crystallography has provided detailed information about its crystal structure [].

Q2: What are the antioxidant properties of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its metal complexes?

A: Research suggests that both 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its metal complexes, particularly with copper(II), demonstrate promising antioxidant activities [, ]. These activities have been evaluated using various in vitro assays including DPPH radical scavenging, ferrous ion chelation, ferric reducing antioxidant power (FRAP), total antioxidant activity (Phosphomolybdenum method), and hydroxyl radical scavenging activity []. The results indicate a significant dose-dependent antioxidant capacity comparable to standard antioxidants like ascorbic acid and EDTA [].

Q3: How does the complexation of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol with metals affect its antimicrobial activity?

A: Studies show that the copper(II) complex of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol exhibits higher antibacterial activity compared to the free ligand []. This enhanced activity is attributed to the increased lipophilicity of the complex, allowing for better penetration through the bacterial cell membrane []. Notably, the copper(II) complex showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as fungi, even surpassing the efficacy of standard drugs like ciprofloxacin and clotrimazole in some cases [].

Q4: What is the significance of computational studies in understanding 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its derivatives?

A: Computational studies, particularly those employing Density Functional Theory (DFT), have proven valuable in investigating the properties of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its derivatives. These studies provide insights into the optimized molecular geometry, HOMO-LUMO energy gaps, and other electronic properties, which can be used to predict reactivity, stability, and potential applications []. Furthermore, computational methods enable the exploration of ultrasonic velocities and molecular interactions of these compounds in various solvent systems, aiding in the understanding of their behavior in different environments [].

Q5: How does the structure of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol relate to its observed activity?

A: While specific structure-activity relationship (SAR) studies focusing on modifications to 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol are limited in the provided literature, the presence of specific functional groups can be linked to observed activities. The phenolic hydroxyl group, for instance, is crucial for both antioxidant activity, through its ability to donate hydrogen atoms, and metal complexation, serving as a binding site [, ]. Further investigations into structural modifications are necessary to establish a comprehensive SAR profile and guide the development of derivatives with enhanced potency and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-sec-Butyl-5a,5b,8,8,11a,13b-hexamethyl-eicosahydro-cyclopenta[a]chrysene](/img/structure/B1619225.png)

![Dibenzo[b,k]fluoranthene](/img/structure/B1619226.png)

![3-[(4-Chlorophenyl)-phenylmethyl]-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1619227.png)